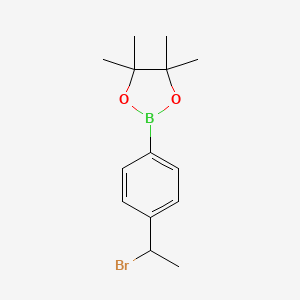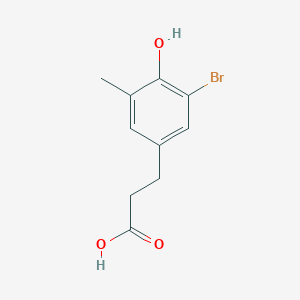
3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid
Descripción general
Descripción
3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid is a chemical compound with the molecular formula C10H11BrO3 . It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C3H5BrO2/c4-2-1-3(5)6 . This indicates that the compound contains a bromine atom attached to a carbon atom, which is part of a propanoic acid group .Aplicaciones Científicas De Investigación
- Application : The compound “3-BROMO-4-HYDROXY-5-METHOXYBENZYL ALCOHOL” is provided to early discovery researchers as part of a collection of rare and unique chemicals .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source. The buyer assumes responsibility to confirm product identity and/or purity .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source .
- Application : Indole derivatives, which can be synthesized from similar compounds, are biologically active compounds used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Methods of Application : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source .
- Application : “3-Bromopropionic acid” is used as a quaternization agent in amperometric biosensors .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source .
Scientific Field
Organic Chemistry
Scientific Field
Medicinal Chemistry
Scientific Field
Biosensor Technology
- Application : Indole derivatives, which can be synthesized from similar compounds, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : The specific methods of application or experimental procedures for these compounds are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained from the use of these compounds are not provided in the source .
- Application : The synthesis of indole derivatives as prevalent moieties present in selected alkaloids .
- Methods of Application : The total synthesis of hyellazole and 4-deoxycarbazomycin B were commenced from 2-methyl-3-nitroaniline, which after ten steps afforded 2-bromo-4-methoxy-3-methylaniline hydrochloride .
- Results or Outcomes : The specific results or outcomes obtained from the use of these compounds are not provided in the source .
- Application : “3-Bromopropionic acid” is used as a quaternization agent in amperometric biosensors .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source .
Scientific Field
Scientific Field
Scientific Field
- Application : The compound “3-Bromo-4-hydroxy-5-methoxybenzonitrile” is provided to early discovery researchers as part of a collection of rare and unique chemicals .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source .
- Application : Schiff base, (E)-3- ((5-bromo-2-hydroxy-3-methoxycyclohexa-1, 3-dienyl)methyleneamino)-6- (hydroxymethyl)-tetrahydro-2 H -pyran-2,4,5-triol, has been synthesized, characterized, and investigated for biological and sensing applications .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source .
- Application : The synthesis of indole derivatives as prevalent moieties present in selected alkaloids .
- Methods of Application : The total synthesis of hyellazole and 4-deoxycarbazomycin B were commenced from 2-methyl-3-nitroaniline, which after ten steps afforded 2-bromo-4-methoxy-3-methylaniline hydrochloride .
- Results or Outcomes : The specific results or outcomes obtained from the use of these compounds are not provided in the source .
Scientific Field
Scientific Field
Scientific Field
Propiedades
IUPAC Name |
3-(3-bromo-4-hydroxy-5-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-7(2-3-9(12)13)5-8(11)10(6)14/h4-5,14H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLZWQRBIQSTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301226866 | |
| Record name | Benzenepropanoic acid, 3-bromo-4-hydroxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301226866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid | |
CAS RN |
1352719-70-0 | |
| Record name | Benzenepropanoic acid, 3-bromo-4-hydroxy-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352719-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 3-bromo-4-hydroxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301226866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



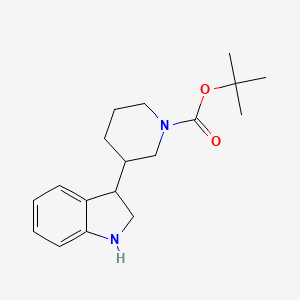
![7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1528054.png)
![tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1528056.png)
![3-Oxo-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B1528060.png)
![3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester](/img/structure/B1528062.png)
![7-Aminomethyl-hexahydro-cyclopenta[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B1528064.png)
![Tert-butyl 1-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1528065.png)
![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B1528066.png)
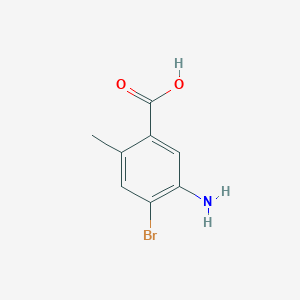
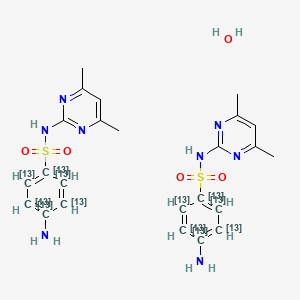
![Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate](/img/structure/B1528071.png)
![tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1528073.png)
![Tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1528074.png)
